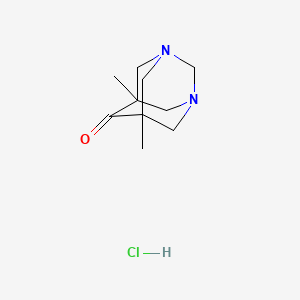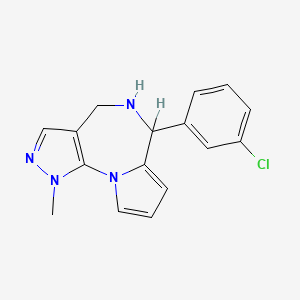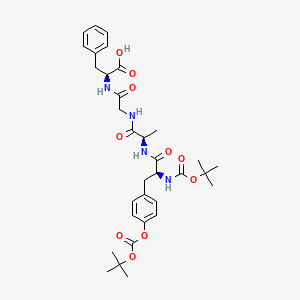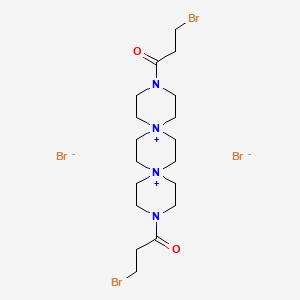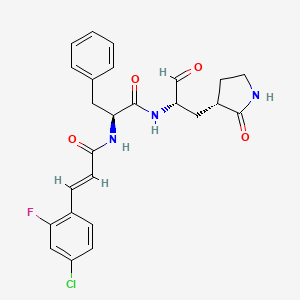
3Clpro-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chymotrypsin-like protease inhibitor 1, commonly known as 3CLpro-1, is an antiviral compound that acts as a 3-chymotrypsin-like protease inhibitor. It was initially developed for the treatment of human enterovirus 71 and has shown significant activity against various coronavirus diseases, including Severe Acute Respiratory Syndrome (SARS) and Middle East Respiratory Syndrome (MERS). The compound is one of the most potent inhibitors of the viral enzyme 3-chymotrypsin-like protease, with an in vitro IC50 of 200 nanomolar .
准备方法
The preparation of 3-chymotrypsin-like protease inhibitor 1 involves several synthetic routes and reaction conditions. One method includes the following steps :
Substitution Reaction: The compound 1 undergoes a substitution reaction with ethyl trifluoroacetate in the presence of an organic solvent and alkali to form compound 2.
Hydrolysis Reaction: Compound 3 is subjected to hydrolysis in the presence of an organic solvent and alkali to yield compound 4.
Condensation Reaction: Compound 4 undergoes condensation with compound 2 under the conditions of an organic solvent and a condensing agent to form compound 5.
Further Condensation: Compound 5 is further condensed with compound 6 under similar conditions to produce compound 7.
Dehydration Reaction: Finally, compound 7 undergoes a dehydration reaction in the presence of an organic solvent, alkali, and a dehydrating agent to yield the 3-chymotrypsin-like protease inhibitor 1.
This method is advantageous due to its short synthetic route, high purity of the obtained product, and suitability for industrial production.
化学反应分析
3-chymotrypsin-like protease inhibitor 1 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Condensation: It can undergo condensation reactions to form larger molecules.
Common reagents used in these reactions include organic solvents, alkali, condensing agents, and dehydrating agents. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
科学研究应用
3-chymotrypsin-like protease inhibitor 1 has a wide range of scientific research applications :
Chemistry: It is used as a model compound for studying protease inhibition and enzyme kinetics.
Biology: The compound is employed in research on viral replication and the development of antiviral therapies.
Medicine: It is being investigated as a potential treatment for various viral infections, including COVID-19.
Industry: The compound is used in the development of antiviral drugs and therapeutic agents.
作用机制
The mechanism of action of 3-chymotrypsin-like protease inhibitor 1 involves the inhibition of the 3-chymotrypsin-like protease enzyme . This enzyme is crucial for the replication of coronaviruses, as it cleaves the viral polyprotein at specific sites to produce functional viral proteins. The compound binds to the active site of the enzyme, preventing it from cleaving the polyprotein and thereby inhibiting viral replication. The molecular targets involved in this process include the catalytic triad of the enzyme, consisting of histidine, cysteine, and aspartate residues.
相似化合物的比较
3-chymotrypsin-like protease inhibitor 1 is compared with other similar compounds, such as :
Rupintrivir: Another potent 3-chymotrypsin-like protease inhibitor with similar antiviral activity.
Nirmatrelvir: A covalent inhibitor of the 3-chymotrypsin-like protease, used in the treatment of COVID-19.
Ensitrelvir: A non-covalent inhibitor of the 3-chymotrypsin-like protease, approved for use in Japan.
The uniqueness of 3-chymotrypsin-like protease inhibitor 1 lies in its high potency and broad-spectrum activity against various coronaviruses. It also exhibits a different binding mode compared to other inhibitors, making it a valuable compound for antiviral research.
属性
CAS 编号 |
1065478-52-5 |
|---|---|
分子式 |
C25H25ClFN3O4 |
分子量 |
485.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(E)-3-(4-chloro-2-fluorophenyl)prop-2-enoyl]amino]-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H25ClFN3O4/c26-19-8-6-17(21(27)14-19)7-9-23(32)30-22(12-16-4-2-1-3-5-16)25(34)29-20(15-31)13-18-10-11-28-24(18)33/h1-9,14-15,18,20,22H,10-13H2,(H,28,33)(H,29,34)(H,30,32)/b9-7+/t18-,20-,22-/m0/s1 |
InChI 键 |
HXAHMXYAYHWWRI-ZCTWNQIISA-N |
手性 SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)/C=C/C3=C(C=C(C=C3)Cl)F |
规范 SMILES |
C1CNC(=O)C1CC(C=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C=CC3=C(C=C(C=C3)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


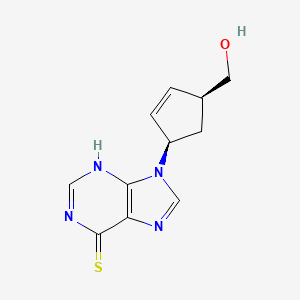


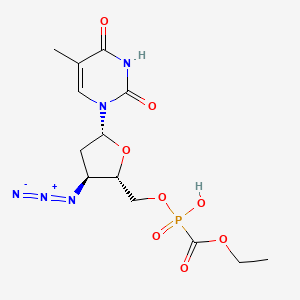
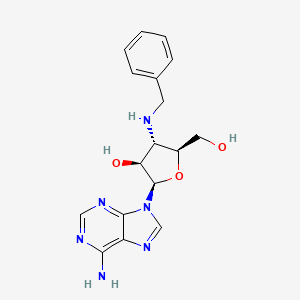
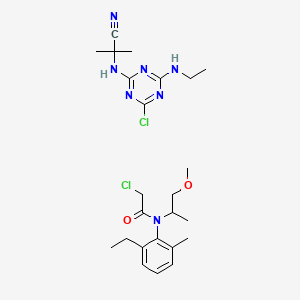

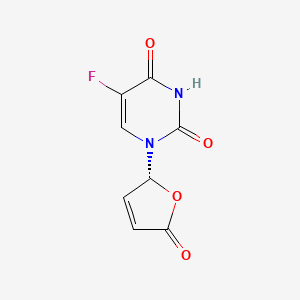
![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
